molecular formula C11H12ClF3N2O2 B1471385 tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate CAS No. 1373223-18-7

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B1471385
CAS No.: 1373223-18-7
M. Wt: 296.67 g/mol
InChI Key: BIQHJEMLFFESKK-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate (CAS 1373223-18-7) is a high-value chemical building block primarily employed in medicinal chemistry and anticancer research . This carbamate-protected pyridine derivative features both a chloro and a trifluoromethyl substituent on its heteroaromatic ring, making it a versatile intermediate for constructing complex molecules through subsequent substitution and functional group transformations . Its molecular formula is C11H12ClF3N2O2 and it has a molecular weight of 296.67 g/mol . Compounds within this chemical class are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally related aromatic carbamate and heteroaryl scaffolds are central to discovery efforts in areas such as antiparasitic agents and neuroprotective drug candidates . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to reveal the free amine, which can then be further derivatized. This product is intended for research and development purposes exclusively. For Research Use Only. Not for human or animal use.

Properties

IUPAC Name

tert-butyl N-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)16-6-4-7(11(13,14)15)17-8(12)5-6/h4-5H,1-3H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQHJEMLFFESKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate, with the chemical formula C11H12ClF3N2O2C_{11}H_{12}ClF_3N_2O_2 and CAS number 1373223-18-7, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structural features include a trifluoromethyl group, which is often associated with enhanced pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique trifluoromethyl and chloro substituents on the pyridine ring. These modifications can significantly influence its interaction with biological targets.

PropertyValue
Molecular Weight292.68 g/mol
Molecular FormulaC11H12ClF3N2O2
CAS Number1373223-18-7
Purity≥ 96%

Research indicates that compounds containing trifluoromethyl groups can modulate various biological pathways. For instance, they may interact with enzymes or receptors involved in disease processes. The presence of the chloro group may also enhance lipophilicity, facilitating membrane permeability.

Biological Activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several pyridine derivatives against C. trachomatis. The results indicated that certain analogues exhibited minimal inhibitory concentrations (MICs) comparable to existing treatments but with reduced toxicity to host cells . This suggests that this compound could be a candidate for further exploration in treating chlamydial infections.

Case Study 2: Cancer Cell Proliferation

In vitro studies assessing the effect of similar compounds on cancer cell lines reported a significant reduction in cell viability at low micromolar concentrations. The proposed mechanism involved the inhibition of specific kinases involved in cell proliferation pathways . While direct studies on this compound are lacking, these findings highlight the potential for further investigation into its anticancer properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate exhibit significant anticancer properties. Research has shown that the trifluoromethyl group enhances the compound's ability to inhibit specific cancer cell lines, making it a potential candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based carbamates exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the trifluoromethyl group was critical in enhancing the bioactivity of these compounds .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are pivotal in cancer progression.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundKinase A45
Similar CarbamateKinase B30

Pesticidal Activity

Research has also explored the use of this compound as a pesticide. Its structure suggests potential efficacy against pests due to its ability to interfere with metabolic processes in insects.

Case Study : A field study assessed the effectiveness of pyridine-based carbamates against common agricultural pests. The results indicated that formulations containing this compound provided significant pest control compared to traditional pesticides .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate
  • CAS Number : 1373223-18-7
  • Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
  • Molecular Weight : 296.67 g/mol
  • Purity : ≥95.0% (commercial availability as of 2023)

Structural Features
This compound consists of a pyridine ring substituted at positions 2 and 6 with chlorine and trifluoromethyl groups, respectively. The carbamate group at position 4 is protected by a tert-butyl moiety, which enhances stability during synthetic processes. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Applications Primarily used as an intermediate in medicinal chemistry, it facilitates the synthesis of bioactive molecules targeting kinase inhibition or antimicrobial activity. For example, it was employed in the synthesis of a PqsR inverse agonist to combat Pseudomonas aeruginosa biofilms .

Comparison with Similar Compounds

A comparative analysis of structurally analogous pyridine- and pyrimidine-based carbamates is presented below:

Structural and Functional Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
This compound (Target) Pyridine 2-Cl, 6-CF₃, 4-carbamate 296.67 High stability due to CF₃; used in antimicrobial agents
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-Me, 2-methylcarbamate 257.26 Hydroxyl group increases polarity; potential for hydrogen bonding
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate Pyridine 6-Cl, 4-Me, 3-carbamate 242.70 Lower steric hindrance; methyl group enhances lipophilicity
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate Pyridine 5,6-diOMe, 2-methylcarbamate Data unavailable Methoxy groups improve solubility; used in CNS-targeting drug scaffolds

Commercial and Regulatory Status

  • Availability : The target compound is listed as discontinued by CymitQuimica (2025), limiting large-scale procurement . In contrast, tert-butyl (6-chloro-4-methylpyridin-3-yl)carbamate remains commercially accessible .
  • Safety : All compared compounds require handling under inert conditions due to carbamate sensitivity to moisture. The pyrimidine derivative () poses additional risks from its hydroxyl group, necessitating stringent pH control .

Key Research Findings

  • NMR Characterization : The target compound’s ¹H-NMR (CDCl₃) shows a singlet at δ 1.54 ppm for the tert-butyl group and aromatic protons at δ 6.99–7.64 ppm. The ¹³C-NMR confirms the carbamate carbonyl at δ 171.3 ppm .
  • Synthetic Yield : The target compound achieves a 96% yield in propargyl carbamate formation, outperforming pyrimidine analogues (typically 70–85% yields) due to its steric protection .

Preparation Methods

Direct Carbamate Formation via Boc Protection of 2-Chloro-6-(trifluoromethyl)pyridin-4-amine

Overview:
The most common and effective method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridin-4-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and a catalyst to form the tert-butyl carbamate derivative.

Typical Procedure:

  • Starting Material: 2-chloro-6-(trifluoromethyl)pyridin-4-amine
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), base (N,N-diisopropylethylamine, DIPEA), catalyst (4-dimethylaminopyridine, DMAP)
  • Solvent: Dichloromethane (DCM)
  • Conditions: Stirring at room temperature for 18 hours
  • Workup: Addition of saturated ammonium chloride solution, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and evaporation under reduced pressure
  • Purification: Often the crude product is used directly or purified by crystallization or chromatography

Reaction Scheme:
$$
\text{2-chloro-6-(trifluoromethyl)pyridin-4-amine} + \text{Boc}_2\text{O} \xrightarrow[\text{DMAP}]{\text{DIPEA, DCM, r.t., 18h}} \text{tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate}
$$

Yields and Characterization:

  • Yield: >98% reported for the intermediate di-Boc protected compound, and ~97% yield for the mono-Boc carbamate product after selective deprotection
  • Characterization: LC-MS (m/z 397 for di-Boc intermediate, m/z 240 for mono-Boc product), 1H-NMR confirms tert-butyl group (singlet at ~1.54 ppm) and aromatic protons

Selective Mono-Boc Deprotection to Obtain the Target Carbamate

Overview:
When di-Boc protection occurs, selective mono-deprotection is necessary to yield the desired tert-butyl carbamate.

Procedure:

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) mixture (9:1)
  • Conditions: Stirring at room temperature for 16 hours
  • Workup: Neutralization with saturated sodium carbonate solution, extraction with DCM, drying, filtration, and concentration
  • Purification: Flash chromatography or crystallization

Outcome:

  • Efficient removal of one Boc group while retaining the other to yield this compound
  • High purity and yield (~97%) reported

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Solvent Yield (%) Notes
1. Boc Protection 2-chloro-6-(trifluoromethyl)pyridin-4-amine Boc2O, DIPEA, DMAP, r.t., 18 h DCM >98 (di-Boc intermediate) High selectivity, mild conditions
2. Mono-Boc Deprotection Di-Boc intermediate TFA/DCM (9:1), r.t., 16 h DCM ~97 Selective removal of one Boc group
3. Optional Propargylation Mono-Boc carbamate NaH, propargyl bromide, 0 °C to r.t., 3 h DCM/ether Variable For derivative synthesis

Supporting Research Findings

  • The trifluoromethyl substituent increases lipophilicity and metabolic stability, making this compound a valuable intermediate in drug design.
  • The chlorine substituent allows for further functionalization and biochemical interactions.
  • The Boc protection strategy is widely used for amine protection due to its stability and ease of removal under acidic conditions.
  • The described methods provide high yields and purity, suitable for scale-up and pharmaceutical research applications.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing tert-butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate, and how is its purity validated? Answer:

  • Synthesis: The compound is typically synthesized via carbamate protection of a pyridine amine intermediate. A common approach involves reacting 2-chloro-6-(trifluoromethyl)pyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. Reaction monitoring via TLC or LC-MS ensures completion .
  • Characterization:
    • NMR (¹H/¹³C): Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155-160 ppm in ¹³C). Pyridine ring protons appear as distinct signals depending on substitution .
    • Mass Spectrometry: ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₁H₁₁ClF₃N₂O₂: 307.05).
    • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by area normalization) .

Advanced Crystallographic Analysis

Q2: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural determination of this compound? Answer:

  • Data Collection: Use high-resolution X-ray diffraction (Mo/Kα radiation) to resolve trifluoromethyl and chlorine substituents. SHELXL is preferred for refining small molecules.
  • Handling Twinning: Apply the TWIN/BASF command in SHELXL to model twinning ratios. For disorder (e.g., tert-butyl group), split occupancy refinement and geometric restraints improve accuracy .
  • Validation: Check R-factors (R₁ < 0.05) and residual electron density maps. ORTEP-3 visualizes thermal ellipsoids to confirm atomic positions.

Stability and Reactivity Under Experimental Conditions

Q3: What conditions destabilize tert-butyl carbamates, and how can side reactions be minimized during coupling reactions? Answer:

  • Stability Risks:
    • Acidic Conditions: Boc groups hydrolyze rapidly below pH 3. Avoid TFA or HCl in polar solvents.
    • High Temperatures: Decomposition occurs >80°C; use inert atmospheres (N₂/Ar) for heated reactions .
  • Mitigation:
    • Coupling Reactions: Employ mild bases (e.g., DIPEA) and low temperatures (0–25°C) for amide bond formation.
    • Storage: Store at –20°C in anhydrous DMSO or sealed desiccators to prevent moisture ingress .

Analytical Method Development for Impurity Profiling

Q4: How to optimize HPLC methods for detecting trace impurities in this carbamate? Answer:

  • Column Selection: C18 (4.6 × 150 mm, 3.5 µm) with a pre-column guard.
  • Mobile Phase:
    • Gradient: 10% → 90% acetonitrile in 0.1% formic acid/water over 20 min.
    • Flow Rate: 1.0 mL/min; λ = 254 nm (UV-active pyridine ring).
  • Validation: Spike with synthetic byproducts (e.g., de-Boc intermediate) to confirm resolution. LOQ < 0.1% achievable via peak area integration .

Mechanistic Studies: Carbamate Deprotection Pathways

Q5: What experimental approaches elucidate the mechanism of acid-mediated Boc deprotection? Answer:

  • Kinetic Studies: Monitor reaction progress (e.g., TFA in DCM) via in situ IR (disappearance of carbonyl stretch ~1740 cm⁻¹) or ¹⁹F NMR (trifluoromethyl group as internal standard) .
  • Computational Modeling: DFT calculations (Gaussian 16) simulate transition states to compare activation energies for alternative pathways (e.g., SN1 vs. SN2) .

Safety and Toxicity Profiling

Q6: What PPE and engineering controls are critical when handling this compound? Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles. Use N95/P2 respirators if airborne dust is generated .
  • Engineering Controls: Fume hoods for synthesis/purification; local exhaust ventilation during weighing.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 min. Seek medical evaluation for persistent irritation .

Resolving Spectral Data Contradictions

Q7: How to address conflicting NMR signals between synthetic batches? Answer:

  • Deuterated Solvents: Ensure complete deuteration (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent peak interference.
  • 2D NMR (HSQC/HMBC): Assign ambiguous protons/carbons via through-bond correlations. For example, HMBC links the carbamate carbonyl to the pyridine C4 .
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric tert-butyl groups) by acquiring spectra at 25°C and 50°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-chloro-6-(trifluoromethyl)pyridin-4-yl)carbamate

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